molecular formula C20H23N5O2 B3983703 N-[3-(benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)propanediamide

N-[3-(benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)propanediamide

Cat. No.: B3983703
M. Wt: 365.4 g/mol
InChI Key: SHHOHBXSKLTXKR-UHFFFAOYSA-N
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Description

N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide is a complex organic compound that features a benzotriazole moiety linked to a propyl chain, which is further connected to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide typically involves the reaction of benzotriazole with a suitable propyl halide to form the benzotriazolylpropyl intermediate. This intermediate is then reacted with a dimethylphenylamine derivative under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide exerts its effects involves interactions with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazole derivatives and related heterocyclic compounds such as benzimidazole and tolyltriazole .

Uniqueness

What sets N-[3-(benzotriazol-1-yl)propyl]-N’-(2,3-dimethylphenyl)propanediamide apart is its specific structural configuration, which combines the benzotriazole moiety with a dimethylphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-(benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-7-5-9-16(15(14)2)22-20(27)13-19(26)21-11-6-12-25-18-10-4-3-8-17(18)23-24-25/h3-5,7-10H,6,11-13H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHOHBXSKLTXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(=O)NCCCN2C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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